3-Nitro-2-phenylbenzoic acid
Overview
Description
3-Nitro-2-phenylbenzoic acid: is an organic compound with the molecular formula C₁₃H₉NO₄. It is a derivative of benzoic acid, where a nitro group is attached to the third position and a phenyl group is attached to the second position of the benzoic acid ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s worth noting that nitrobenzene compounds often interact with various enzymes and receptors in the body .
Mode of Action
Nitrobenzene compounds are known to undergo reduction reactions, transforming into different intermediates . These intermediates can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Nitrobenzene compounds are known to be involved in various biochemical reactions, including redox reactions .
Result of Action
Nitrobenzene compounds are known to have various biological effects, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-Nitro-2-phenylbenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and specific conditions within the body .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, like 3-Nitro-2-phenylbenzoic acid, are important classes of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Cellular Effects
Related compounds, such as 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB), have been shown to stimulate cellular ATP release through exocytosis of ATP-enriched vesicles . This suggests that this compound may have similar effects on cellular processes.
Molecular Mechanism
Nitro compounds are known to inhibit one or more steps in the metabolism of arachidonic acid (AA) . This could potentially provide insights into the molecular mechanism of this compound.
Metabolic Pathways
Phenolic compounds, which include nitro compounds, are mainly biosynthesized by the shikimic acid pathway in advanced plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-phenylbenzoic acid can be achieved through several methods. One common method involves the nitration of 2-phenylbenzoic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-phenylbenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products:
Reduction: 3-Amino-2-phenylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Nitro-2-phenylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitrobenzoic acid: Similar structure but with the nitro group at the second position.
4-Nitrobenzoic acid: Nitro group at the fourth position.
2-Phenylbenzoic acid: Lacks the nitro group.
Uniqueness: 3-Nitro-2-phenylbenzoic acid is unique due to the presence of both a nitro group and a phenyl group on the benzoic acid ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-nitro-2-phenylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYXCSHRKEUQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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